molecular formula C6H2F2I2 B12846858 1,3-Difluoro-2,4-diiodo-benzene

1,3-Difluoro-2,4-diiodo-benzene

Cat. No.: B12846858
M. Wt: 365.89 g/mol
InChI Key: RVLZBGJPDGSXHZ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,4-diiodo-benzene: is an aromatic compound characterized by the presence of two fluorine atoms and two iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2,4-diiodo-benzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-difluorobenzene. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to achieve the desired substitution . Another method involves the reaction of 1,3-difluorobenzene with iodine monochloride (ICl) in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of microreactor systems has been explored to improve the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2,4-diiodo-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of diiodoquinones.

    Reduction: Formation of diiodobenzenes.

Scientific Research Applications

1,3-Difluoro-2,4-diiodo-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-difluoro-2,4-diiodo-benzene involves its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The presence of both fluorine and iodine atoms allows for unique electronic and steric effects, which can be exploited in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2,4-diiodo-benzene is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

IUPAC Name

1,3-difluoro-2,4-diiodobenzene

InChI

InChI=1S/C6H2F2I2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H

InChI Key

RVLZBGJPDGSXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)I)F)I

Origin of Product

United States

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